molecular formula C28H23N3O3 B1669286 Coelenterazine e CAS No. 114496-02-5

Coelenterazine e

Cat. No. B1669286
M. Wt: 449.5 g/mol
InChI Key: LSSJELUXTIYYDZ-UHFFFAOYSA-N
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Description

Coelenterazine e, also known as e-Coelenterazine or Coelenterazine-E (e-CTZ), is a synthetic analogue of native Coelenterazine . It has an additional ethyl group, forming an additional ring system . It is known that Renilla muelleri Luciferase shows an increase of 750% in initial intensity and 137% in total light using e-Coelenterazine compared to native Coelenterazine .


Molecular Structure Analysis

The molecular structure of Coelenterazine e involves local excitations involving the pyrazine ring . Theoretical calculations indicate that the observed excited state transitions result from these local excitations .


Chemical Reactions Analysis

Coelenterazine e, like its native form, is capable of both chemiluminescence (when triggered by reactive oxygen species or in aprotic solvents) and bioluminescence (when in the presence of photoproteins or luciferase enzymes) .


Physical And Chemical Properties Analysis

Coelenterazine e shows similar emission spectra in aqueous solution, but with different fluorescence quantum yields . A blue shift in emission in other solvents is also verified . The fluorescence quantum yield of the brominated analog is particularly sensitive to changes in solvent, which indicates that this compound has potential use as a microenvironment fluorescence probe .

Scientific Research Applications

Biosynthesis and Marine Organisms

  • Biosynthesis in Marine Organisms : Coelenterazine is biosynthesized from free L-amino acids in marine organisms like the deep-sea copepod Metridia pacifica. This process involves l-tyrosine and l-phenylalanine (Oba et al., 2009).

Bioluminescence Applications

  • Bioluminescence in Marine Species : Coelenterazine is widely distributed among marine organisms and plays a crucial role in various bioluminescence reactions. Its role in bioluminescence is significant across multiple phyla (Campbell & Herring, 1990).

Medical and Biological Research

  • Antioxidative Properties : Coelenterazine and its derivatives exhibit notable antioxidative properties, offering therapeutic potential. They are effective against oxidative stress in various cellular models, including keratinocyte, hepatocyte, and neuronal cells (Dubuisson et al., 2005).
  • Cancer Research : Coelenterazine has been used for imaging superoxide anion in cancer cells and in vivo tumor detection in mice, indicating its potential in cancer research (Bronsart et al., 2016).

Chemical and Physical Properties

  • Chemiluminescence in Aqueous Solutions : Research on Coelenterazine’s chemiluminescence in aqueous solution has been conducted to understand its light-emission properties and potential applications in various fields (Lourenço et al., 2018).

Synthesis and Stability

  • **Synthesis for In VivoApplications**: Large-scale synthesis methods for coelenterazine have been developed, facilitating its use in bioluminescence imaging and potentially in photodynamic therapy for deep-seated tumors. This synthesis involves cost-effective materials and catalysts (Shrestha et al., 2014).

Luminescence and Imaging

  • Calcium Dynamics in Plants : Semi-synthetic recombinant aequorins, reconstituted with coelenterazine analogues like e-coelenterazine, have been used to image changes in calcium dynamics in living plants. This application highlights the versatility of coelenterazine analogues in different biological contexts (Knight et al., 1993).

Coelenterazine in Luminescence Reactions

  • Efficiency in Luminescence Reactions : The efficiency of coelenterazine in luminescence reactions and its stability when bound to specific proteins have been studied, providing insights into its potential applications in imaging and assays (Stepanyuk et al., 2010).

Safety And Hazards

Based on the available data, Coelenterazine e does not appear to pose significant health, flammability, or physical hazards .

Future Directions

The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases but also promote interrelated therapy development .

properties

IUPAC Name

16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCAVVZKPQNLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564439
Record name 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine e

CAS RN

114496-02-5
Record name 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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